4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromosalicylaldehyde with aniline derivatives in the presence of ethanol . The reaction conditions often require refluxing with stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups in place of bromine.
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-2-[(phenylimino)methyl]phenol: Shares structural similarities but differs in functional groups and applications.
4-[(E)-{[(4-Bromo-1-naphthyl)acetyl]hydrazono}methyl]-2-methoxyphenyl 4-bromobenzoate: Another compound with bromine atoms and complex structure.
Uniqueness
4-BROMO-2-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H18Br2N2O4 |
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Molecular Weight |
546.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-15-2-9-20(10-3-15)30-14-22(28)27-26-13-17-12-19(25)8-11-21(17)31-23(29)16-4-6-18(24)7-5-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
FVXAUQCIEKTEFV-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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